molecular formula C36H49N7O8S B12778974 Substance P (6-11), glp(6)-iodo-tyr(8)- CAS No. 70082-71-2

Substance P (6-11), glp(6)-iodo-tyr(8)-

Cat. No.: B12778974
CAS No.: 70082-71-2
M. Wt: 739.9 g/mol
InChI Key: FHNPOFAOAWFRRE-ZIUUJSQJSA-N
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Description

Substance P (6-11), glp(6)-iodo-tyr(8)-, is an analogue of the native peptide Substance P (6-11). This compound is known to act on septide-sensitive tachykinin receptors, thereby stimulating the formation of [3H]-inositol monophosphate in rat urinary bladder . It is a modified peptide with specific substitutions that enhance its biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Substance P (6-11), glp(6)-iodo-tyr(8)-, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled using reagents like HBTU or DIC.

    Iodination: The tyrosine residue at position 8 is iodinated using iodine or an iodinating reagent.

    Cleavage and Purification: The peptide is cleaved from the resin and purified using HPLC.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Substance P (6-11), glp(6)-iodo-tyr(8)-, undergoes various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: The iodinated tyrosine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles like thiols or amines under mild conditions.

Major Products

    Oxidation: Methionine sulfoxide-containing peptide.

    Reduction: Reduced peptide with free thiols.

    Substitution: Peptide with substituted tyrosine residue.

Scientific Research Applications

Substance P (6-11), glp(6)-iodo-tyr(8)-, has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in neurotransmission and neuromodulation.

    Medicine: Explored for its potential therapeutic effects in pain management and inflammation.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The compound exerts its effects by binding to septide-sensitive tachykinin receptors, which are a subset of neurokinin receptors. This binding stimulates the formation of [3H]-inositol monophosphate, leading to various downstream effects, including modulation of neurotransmitter release and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

    Substance P (6-11): The native peptide without modifications.

    Neurokinin A: Another tachykinin peptide with similar receptor binding properties.

    Neurokinin B: A related peptide with distinct but overlapping biological functions.

Uniqueness

Substance P (6-11), glp(6)-iodo-tyr(8)-, is unique due to its specific modifications, which enhance its stability and biological activity compared to the native peptide. The iodination of tyrosine at position 8 is particularly significant, as it allows for specific interactions with receptors and potential use in radiolabeling studies.

Properties

CAS No.

70082-71-2

Molecular Formula

C36H49N7O8S

Molecular Weight

739.9 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C36H49N7O8S/c1-21(2)17-27(35(50)41-25(32(37)47)15-16-52-3)40-31(46)20-38-33(48)28(19-23-9-11-24(44)12-10-23)42-36(51)29(18-22-7-5-4-6-8-22)43-34(49)26-13-14-30(45)39-26/h4-12,21,25-29,44H,13-20H2,1-3H3,(H2,37,47)(H,38,48)(H,39,45)(H,40,46)(H,41,50)(H,42,51)(H,43,49)/t25-,26-,27-,28-,29-/m0/s1

InChI Key

FHNPOFAOAWFRRE-ZIUUJSQJSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCC(=O)N3

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3

Origin of Product

United States

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